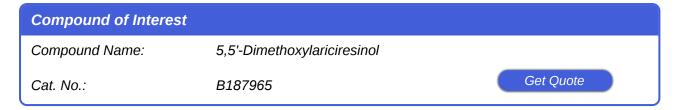


# Spectroscopic and Spectrometric Characterization of 5,5'-Dimethoxylariciresinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the naturally occurring lignan, **5,5'-Dimethoxylariciresinol**. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices, aiding researchers in the fields of phytochemistry, pharmacology, and drug discovery.

## **Core Spectroscopic and Spectrometric Data**

The structural elucidation of **5,5'-Dimethoxylariciresinol** is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry analyses.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data for 5,5'-Dimethoxylariciresinol



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.73	d	6.8
3	2.50	m	
4	3.89	dd	8.8, 6.4
4	3.69	dd	8.8, 7.2
7	2.65	m	
8	1.80	m	-
9	3.55	m	-
2'	6.57	S	-
6'	6.57	S	-
2"	6.57	S	-
6"	6.57	S	-
3', 5'-OCH₃	3.85	S	-
3", 5"-OCH₃	3.85	s	-
4'-OH	5.40	s	-
4"-OH	5.40	S	-

Solvent: CDCl3

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 5,5'-Dimethoxylariciresinol



Atom No.	Chemical Shift (δ, ppm)
1'	132.4
2'	102.8
3'	147.1
4'	134.8
5'	147.1
6'	102.8
1"	132.4
2"	102.8
3"	147.1
4"	134.8
5"	147.1
6"	102.8
2	82.5
3	46.8
4	72.9
7	33.1
8	41.2
9	60.9
3', 5'-OCH₃	56.4
3", 5"-OCH₃	56.4

Solvent: CDCl3



Table 3: Mass Spectrometry Data for 5,5'-

**Dimethoxylariciresinol** 

lon	m/z
[M+H]+	421.1857
[M+Na]+	443.1676

Ionization Mode: ESI (Electrospray Ionization)

## **Experimental Protocols**

The acquisition of high-quality spectroscopic and spectrometric data is contingent upon meticulous experimental execution. The following protocols provide a framework for the analysis of **5,5'-Dimethoxylariciresinol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

- Weigh approximately 5-10 mg of purified **5,5'-Dimethoxylariciresinol**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
- ¹H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s



Spectral Width: 12 ppm

13C NMR:

• Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (CDCl<sub>3</sub>: δH 7.26 ppm; δC 77.16 ppm).

### Mass Spectrometry (MS)

#### Sample Preparation:

 Prepare a stock solution of purified 5,5'-Dimethoxylariciresinol in methanol at a concentration of 1 mg/mL.

• Dilute the stock solution to a final concentration of 10  $\mu$ g/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

#### Instrumentation and Parameters:

 Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent) equipped with an electrospray ionization (ESI) source.

• Ionization Mode: Positive ion mode.

Capillary Voltage: 3500 V

• Fragmentor Voltage: 175 V

Gas Temperature: 325 °C



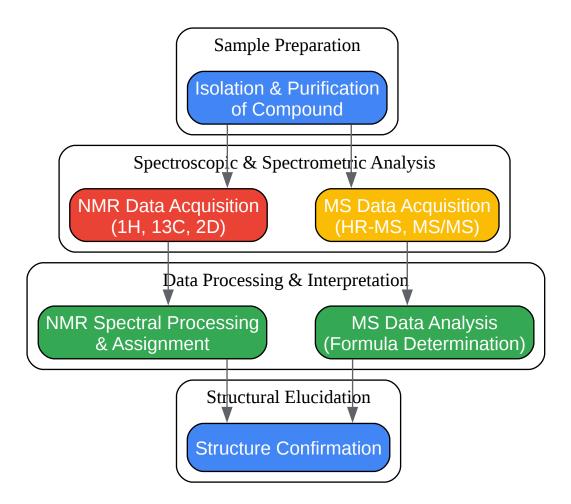
· Gas Flow: 8 L/min

Nebulizer Pressure: 35 psig

Mass Range: m/z 100-1000

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of **5,5'-Dimethoxylariciresinol**, from sample isolation to final data interpretation.



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Workflow for the Spectroscopic Analysis of **5,5'-Dimethoxylariciresinol**.







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